5-oxo-1-(2-pyridin-2-ylethyl)pyrrolidine-3-carboxylic Acid
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Overview
Description
5-oxo-1-(2-pyridin-2-ylethyl)pyrrolidine-3-carboxylic acid is an organic compound with the molecular formula C12H14N2O3. It is characterized by a pyrrolidine ring substituted with a pyridine moiety and a carboxylic acid group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-oxo-1-(2-pyridin-2-ylethyl)pyrrolidine-3-carboxylic acid can be achieved through several synthetic routes. One common method involves the reaction of 2-pyridineethanol with pyrrolidine-3-carboxylic acid under specific conditions. The reaction typically requires a catalyst and is carried out in an organic solvent such as dichloromethane or ethanol. The reaction mixture is then subjected to reflux conditions to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity of the final product. Additionally, the use of automated systems can reduce the need for manual intervention and improve overall process efficiency .
Chemical Reactions Analysis
Types of Reactions
5-oxo-1-(2-pyridin-2-ylethyl)pyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the formation of reduced pyrrolidine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce various reduced forms of the pyrrolidine ring .
Scientific Research Applications
5-oxo-1-(2-pyridin-2-ylethyl)pyrrolidine-3-carboxylic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-oxo-1-(2-pyridin-2-ylethyl)pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity . The exact pathways and targets involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine-2,5-dione: This compound shares the pyrrolidine ring structure but differs in its substitution pattern.
Pyrrolizine: Another related compound with a fused pyrrolidine-pyrrole ring system.
Prolinol: A derivative of pyrrolidine with a hydroxyl group, used in various synthetic applications.
Uniqueness
5-oxo-1-(2-pyridin-2-ylethyl)pyrrolidine-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the pyridine moiety enhances its ability to participate in coordination chemistry and receptor binding, making it a valuable compound in medicinal chemistry and drug discovery .
Properties
IUPAC Name |
5-oxo-1-(2-pyridin-2-ylethyl)pyrrolidine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O3/c15-11-7-9(12(16)17)8-14(11)6-4-10-3-1-2-5-13-10/h1-3,5,9H,4,6-8H2,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUQFAIZQOQXVMX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)CCC2=CC=CC=N2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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